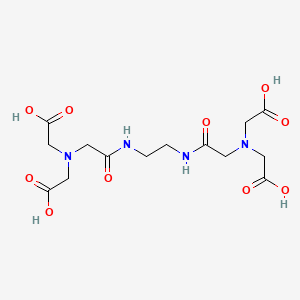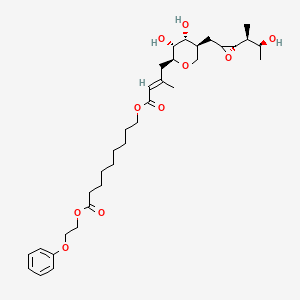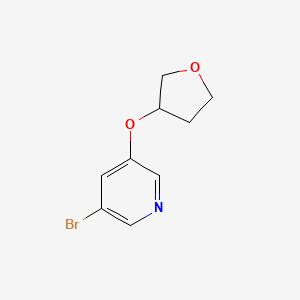
3-Bromo-5-(oxolan-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(oxolan-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2 It is a brominated pyridine derivative with an oxolane (tetrahydrofuran) moiety attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(oxolan-3-yloxy)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the oxolane moiety. One common method involves the reaction of 3-bromopyridine with oxolane-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(oxolan-3-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: The bromine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Reactions are often carried out in solvents like DMF or toluene at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various biaryl compounds .
Applications De Recherche Scientifique
3-Bromo-5-(oxolan-3-yloxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The specific mechanism of action of 3-Bromo-5-(oxolan-3-yloxy)pyridine depends on its application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and oxolane moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-(oxolan-3-yloxy)pyridine: Similar in structure but with the oxolane moiety attached at a different position on the pyridine ring.
3-Bromo-2-(oxolan-3-yloxy)pyridine: Another isomer with the oxolane moiety attached at the 2-position.
Uniqueness
3-Bromo-5-(oxolan-3-yloxy)pyridine is unique due to the specific positioning of the bromine and oxolane moieties on the pyridine ring. This unique structure can lead to different chemical reactivity and biological activity compared to its isomers. The specific positioning can also influence its interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
3-bromo-5-(oxolan-3-yloxy)pyridine |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6H2 |
Clé InChI |
NUUKENQPCPMLMC-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)


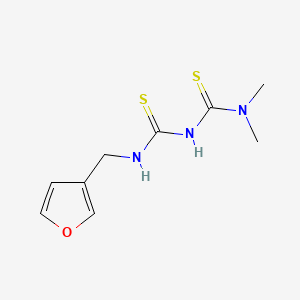
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)


![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
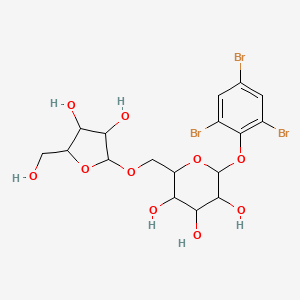
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
